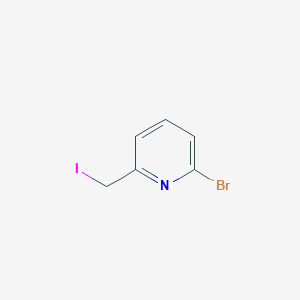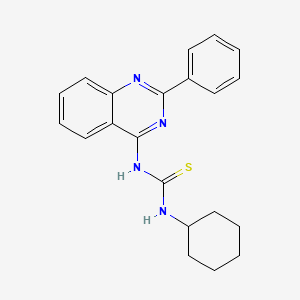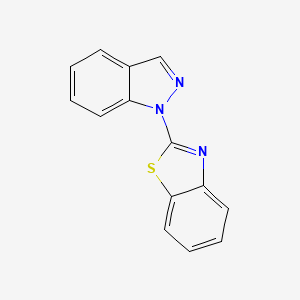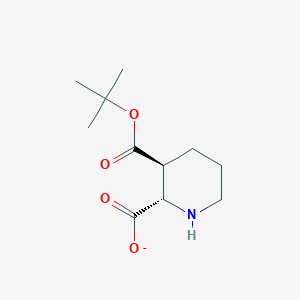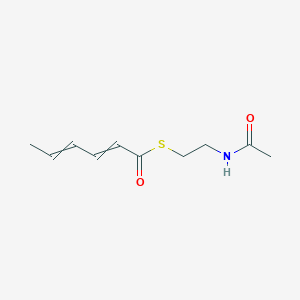
S-(2-Acetamidoethyl) hexa-2,4-dienethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Acetamidoethyl) hexa-2,4-dienethioate: is an organic compound known for its unique structure and properties It belongs to the class of fatty acyl thioesters, which are thioester derivatives of fatty acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) hexa-2,4-dienethioate typically involves the reaction of hexa-2,4-dienoic acid with 2-acetamidoethanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Acetamidoethyl) hexa-2,4-dienethioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the compound, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, converting the thioester group to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoethyl group, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(2-Acetamidoethyl) hexa-2,4-dienethioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of S-(2-Acetamidoethyl) hexa-2,4-dienethioate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the thioester group, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. The pathways involved in its mechanism of action depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
- S-(2-Acetamidoethyl) hexadecanethioate
- S-(2-Acetamidoethyl) octadecanethioate
- S-(2-Acetamidoethyl) dodecanethioate
Comparison: Compared to these similar compounds, S-(2-Acetamidoethyl) hexa-2,4-dienethioate is unique due to its conjugated diene structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the conjugated diene allows for additional reactions, such as Diels-Alder cycloaddition, which are not possible with saturated analogs.
Eigenschaften
CAS-Nummer |
501093-89-6 |
|---|---|
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
S-(2-acetamidoethyl) hexa-2,4-dienethioate |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-6H,7-8H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
SIWCBKCWIPOICV-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(=O)SCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


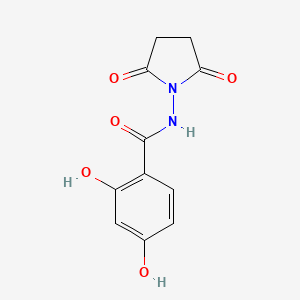
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
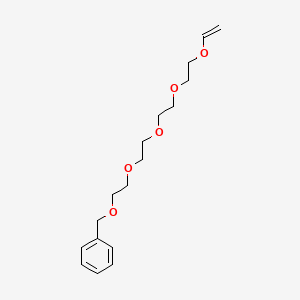
![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
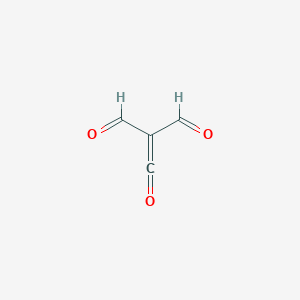
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
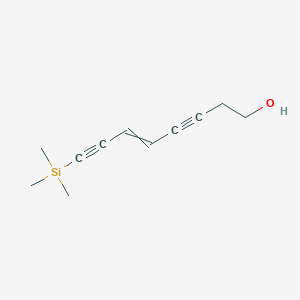
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
